molecular formula C15H13N3O2S B2398820 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 443671-71-4

3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2398820
M. Wt: 299.35
InChI Key: BFYNEOHPLHWWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyrido[2,3-d]pyrimidine class of compounds and has a thioxo group attached to the 2-position of the pyrimidine ring.

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

The synthesis and application of pyrimidine derivatives, including compounds like "3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one," have been extensively studied. These compounds are noted for their complex synthesis processes, which often involve the use of hybrid catalysts. Hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, facilitate the synthesis of pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical applications. This synthesis process is crucial for developing lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Antimalarial Activity

Some pyrimidine derivatives demonstrate significant and selective in vitro antimalarial activity. The structure-activity relationships of these compounds suggest their potential to interact with various enzymes, targets, or receptors, which underlines the versatility of pyrimidine-based scaffolds in designing drugs for treating infections and cancer (Wright et al., 1996).

Anti-Inflammatory Applications

The anti-inflammatory properties of certain pyrimidine derivatives have been identified through in vitro studies. These studies highlight the compounds' ability to inhibit the expression and activities of vital inflammatory mediators, which can be leveraged in developing new anti-inflammatory drugs. The exploration of these properties is key to understanding the therapeutic potential of pyrimidine derivatives in treating inflammatory diseases (Gondkar, Deshmukh, & Chaudhari, 2013).

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-11-6-4-10(5-7-11)9-18-14(19)12-3-2-8-16-13(12)17-15(18)21/h2-8H,9H2,1H3,(H,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYNEOHPLHWWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(NC2=S)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.